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Compound of Interest

Compound Name: PR-104A

Cat. No.: B1678027 Get Quote

A Comparative Guide to Hypoxia-Activated Prodrugs: PR-104A vs. TH-302 (Evofosfamide) in

Solid Tumors

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two notable hypoxia-activated prodrugs (HAPs), PR-104A and TH-302

(evofosfamide), for the treatment of solid tumors. This document outlines their mechanisms of

action, presents comparative preclinical and clinical data, and details relevant experimental

methodologies.

Introduction
Solid tumors often develop regions of hypoxia (low oxygen), which contribute to resistance to

conventional cancer therapies like chemotherapy and radiation.[1][2][3] Hypoxia-activated

prodrugs are designed to selectively target these resistant, hypoxic tumor cells, thereby offering

a more targeted therapeutic approach.[4][5] This guide focuses on PR-104A and TH-302, two

leading examples of this drug class that have undergone significant preclinical and clinical

investigation.
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Feature PR-104A TH-302 (Evofosfamide)

Prodrug Type

Pre-prodrug (PR-104) is

administered and rapidly

converted to the active

prodrug, PR-104A.

2-nitroimidazole-based

prodrug.

Active Cytotoxin

Dinitrobenzamide mustard

derivatives (hydroxylamine PR-

104H and amine PR-104M).

Bromo-isophosphoramide

mustard (Br-IPM).

Activation Trigger

Hypoxia-dependent one-

electron reduction; Hypoxia-

independent reduction by aldo-

keto reductase 1C3 (AKR1C3).

Hypoxia-dependent one-

electron reduction of the 2-

nitroimidazole moiety.

Chemical Formula C9H11BrN4O4 (for PR-104A) C9H16Br2N5O4P

Molar Mass 323.11 g/mol (for PR-104A) 449.040 g·mol−1

Mechanism of Action
Both PR-104A and TH-302 are designed to be activated under hypoxic conditions to release

potent DNA alkylating agents. These agents form inter- and intra-strand DNA crosslinks,

leading to cell cycle arrest and apoptosis.

PR-104A Activation Pathway
PR-104 is administered as a phosphate ester "pre-prodrug" and is rapidly hydrolyzed by

systemic phosphatases to its active alcohol form, PR-104A. PR-104A has a dual activation

mechanism:

Hypoxia-Dependent Activation: In hypoxic environments, PR-104A undergoes one-electron

reduction by enzymes like cytochrome P450 oxidoreductase (POR) to form a nitro radical

anion. This intermediate is further reduced to the cytotoxic hydroxylamine (PR-104H) and

amine (PR-104M) metabolites, which are active DNA cross-linking agents.

AKR1C3-Dependent Activation: PR-104A can also be activated independently of oxygen

levels by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This "off-target" activation can
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contribute to efficacy in tumors with high AKR1C3 expression but may also lead to toxicity in

normal tissues expressing this enzyme, such as the bone marrow.
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PR-104A Mechanism of Action

TH-302 (Evofosfamide) Activation Pathway
TH-302 consists of a 2-nitroimidazole "trigger" linked to the DNA alkylator, bromo-

isophosphoramide mustard (Br-IPM). Its activation is highly dependent on hypoxia:

Hypoxia-Dependent Activation: In low-oxygen environments, the 2-nitroimidazole component

of TH-302 is reduced by one-electron reductases to form a radical anion.

Release of Cytotoxin: Under continued hypoxic conditions, this unstable radical undergoes

fragmentation, releasing the active cytotoxic agent, Br-IPM.

Normoxic Reversal: In the presence of normal oxygen levels (normoxia), the radical anion is

rapidly re-oxidized back to the parent TH-302 compound, rendering the drug inactive and

limiting systemic toxicity.
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TH-302 (Evofosfamide) Mechanism of Action
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Both drugs have demonstrated significant antitumor activity in preclinical models, with

enhanced cytotoxicity under hypoxic conditions.

Parameter PR-104A TH-302 (Evofosfamide)

In Vitro Hypoxic Cytotoxicity

Ratio (Aerobic IC50 / Hypoxic

IC50)

10 to 100-fold increase in

potency under hypoxia across

various human tumor cell lines.

9 to >300-fold increase in

potency under hypoxia in

nasopharyngeal carcinoma cell

lines. Neuroblastoma cells

were 40-fold more sensitive

under hypoxia.

In Vitro IC50 (Hypoxia)
0.51 µM (H460 non-small cell

lung) to 7.3 µM (PC3 prostate).

0.31 µM to 8.33 µM in various

nasopharyngeal carcinoma cell

lines. ~10 µM in other models.

In Vivo Efficacy (Monotherapy)

Showed single-agent activity in

6 of 8 xenograft models. At its

MTD, induced objective

responses in 21 of 34 solid

tumor models in a pediatric

preclinical study.

Demonstrated broad antitumor

activities in preclinical

xenograft models of soft tissue

sarcoma, pancreatic cancer,

and others.

Combination Therapy Efficacy

Greater than additive antitumor

activity with gemcitabine and

docetaxel in xenograft models.

Enhanced antitumor efficacy

when combined with mTOR

inhibitors, sunitinib, and

cisplatin in various preclinical

models.

"Bystander Effect"

Lipophilic cytotoxic metabolites

(PR-104H) may diffuse to

adjacent cells, providing a

potential bystander effect.

Evidence suggests that after

activation, the Br-IPM moiety

may diffuse to areas outside

the hypoxic regions,

demonstrating a bystander

effect. However, this has been

questioned by other studies.
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Both PR-104 and TH-302 have been evaluated in Phase I-III clinical trials for solid tumors.

Parameter PR-104 TH-302 (Evofosfamide)

Phase I MTD (Monotherapy)
1100 mg/m² every 3 weeks;

675 mg/m² weekly.

575 mg/m² (three times

weekly); 670 mg/m² (every 3

weeks).

Phase I Dose-Limiting

Toxicities (DLTs)

Fatigue, neutropenic fever,

infection, and protracted

thrombocytopenia.

Grade 3 skin and mucosal

toxicities, fatigue,

vaginitis/proctitis.

Combination Therapy (Phase

Ib)

MTD with gemcitabine was

140 mg/m². MTD with

docetaxel plus G-CSF was 770

mg/m². DLTs were primarily

hematological

(thrombocytopenia,

neutropenia).

Evaluated in combination with

gemcitabine for pancreatic

cancer and doxorubicin for soft

tissue sarcoma.

Phase III Trial Outcomes

Not advanced to Phase III for

solid tumors based on

available data.

Two Phase III trials (in

combination with doxorubicin

for soft tissue sarcoma and

with gemcitabine for pancreatic

cancer) did not meet their

primary endpoints of improving

overall survival.

Observed Clinical Activity

Partial responses were not

observed in the weekly

monotherapy Phase I trial.

Four partial responses were

seen in a Phase Ib

combination study.

Two partial responses

(metastatic small cell lung

cancer and melanoma) were

noted in a Phase I study. A

Phase II trial in pancreatic

cancer showed improved

progression-free survival but

not overall survival.
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Detailed experimental protocols are crucial for reproducing and building upon prior research.

Below are representative methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assay
This protocol is a composite based on methodologies described for both PR-104A and TH-302.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound

under normoxic and hypoxic conditions.

Cell Lines: A panel of human tumor cell lines (e.g., H460, PC3, CNE-2, HONE-1).

Methodology:

Cells are seeded into 96-well plates and allowed to attach overnight.

For hypoxic conditions, plates are placed in a hypoxic chamber or incubator with a

controlled atmosphere (e.g., <0.1% O₂, 5% CO₂, balance N₂). Normoxic plates are kept in

a standard incubator (21% O₂, 5% CO₂).

Cells are pre-incubated in their respective atmospheres for a set time (e.g., 4 hours).

The drug (PR-104A or TH-302) is added at a range of concentrations.

Cells are exposed to the drug for a defined period (e.g., 4 hours for PR-104A, 48 hours for

TH-302).

After exposure, the drug-containing medium is removed, cells are washed, and fresh

medium is added.

Plates are returned to the normoxic incubator for a recovery period (e.g., 72-96 hours).

Cell viability is assessed using a standard assay such as Sulforhodamine B (SRB) or MTT.

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
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In Vitro Cytotoxicity Experimental Workflow

Animal Xenograft Tumor Model
This protocol is a generalized representation of studies conducted for both drugs.

Objective: To evaluate the in vivo antitumor efficacy of the compound as a monotherapy or in

combination.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Methodology:

Human tumor cells are implanted subcutaneously into the flanks of the mice.

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment groups (e.g., vehicle control, PR-104/TH-302 alone,

combination therapy).

The drug is administered according to a defined schedule and route (e.g., intraperitoneally

or intravenously, weekly).

Tumor volume and body weight are measured regularly (e.g., twice weekly).

The study endpoint may be a specific time point, a defined tumor volume, or signs of

morbidity.
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Efficacy is evaluated by comparing tumor growth delay, tumor regression, or overall

survival between groups.

(Optional) At the end of the study, tumors can be excised for pharmacodynamic analysis

(e.g., immunohistochemistry for DNA damage markers like γH2AX).

Conclusion
Both PR-104A and TH-302 (evofosfamide) are potent hypoxia-activated prodrugs that

effectively target the unique microenvironment of solid tumors. Preclinical data for both agents

were highly promising, demonstrating significant hypoxia-selective cytotoxicity and in vivo

antitumor activity.

A key differentiator is the dual activation mechanism of PR-104A, which can be exploited in

tumors with high AKR1C3 expression but also poses a risk for off-target toxicity. TH-302's

activation is more strictly dependent on hypoxia, potentially offering a wider therapeutic window

in some contexts.

Clinically, both drugs have faced challenges. PR-104 development was hampered by

hematological toxicities, particularly thrombocytopenia. TH-302, despite promising Phase II

results, ultimately failed to demonstrate a significant survival benefit in large-scale Phase III

trials, leading to the discontinuation of its commercial development.

For researchers, these compounds remain valuable tools for studying tumor hypoxia. The

extensive data from their development provides critical insights into the challenges of targeting

hypoxia, including patient selection, managing off-target toxicities, and translating preclinical

efficacy into clinical benefit. Future development in this area will likely focus on novel HAPs

with improved selectivity, better safety profiles, and biomarker-driven clinical trial designs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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